Tropanserin hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

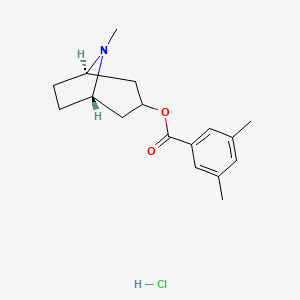

Tropanserin hydrochloride is a potent and selective antagonist of the 5-hydroxytryptamine 3 (5-HT3) receptor . It was initially investigated for its potential in treating migraines during the 1980s but was never marketed . The compound is known for its chemical structure, which includes a tropane ring system and a benzoate ester.

Preparation Methods

Synthetic Routes and Reaction Conditions: Tropanserin hydrochloride can be synthesized by reacting tropine with 3,5-dimethylbenzoyl chloride . The reaction typically involves the use of an organic solvent and a base to facilitate the esterification process.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the benzoate ester moiety.

Reduction: The compound can be reduced under specific conditions, although this is less common.

Substitution: this compound can participate in nucleophilic substitution reactions, especially at the ester group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Nucleophiles like hydroxide ions or amines can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution can result in various ester derivatives.

Scientific Research Applications

Tropanserin hydrochloride has been primarily studied for its potential in treating migraines due to its 5-HT3 receptor antagonism . . The compound’s selective antagonism makes it a valuable tool in studying serotonin-related pathways and disorders.

Mechanism of Action

Tropanserin hydrochloride exerts its effects by selectively binding to and blocking the 5-HT3 receptors . These receptors are ligand-gated ion channels involved in neurotransmission. By inhibiting these receptors, this compound can modulate the release of neurotransmitters like serotonin, thereby influencing various physiological processes, including pain perception and gastrointestinal function .

Comparison with Similar Compounds

- Bemesetron

- Zatosetron

- Ricasetron

- Granisetron

- Tropisetron

Comparison: Tropanserin hydrochloride is unique in its specific chemical structure, which includes a tropane ring and a benzoate ester . While other compounds like granisetron and tropisetron also act as 5-HT3 receptor antagonists, this compound’s distinct structure may confer different pharmacokinetic properties and receptor binding affinities .

Biological Activity

Tropanserin hydrochloride, also known as MDL-72,422, is a potent and selective antagonist of the serotonin 5-HT3 receptor. Although it was investigated primarily for its potential in treating migraines, it has not been marketed. This article delves into the biological activity of this compound, examining its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C₁₇H₂₄ClNO₂

- Molar Mass : 303.84 g/mol

- CAS Number : 105826-92-4

- Structural Formula :

Tropanserin acts primarily as a 5-HT3 receptor antagonist , which means it blocks the action of serotonin at these receptors. This blockade is crucial in preventing nausea and vomiting, particularly those induced by chemotherapy and radiotherapy. Tropanserin has also been noted for its partial agonist activity at the α7-nicotinic acetylcholine receptor (nAChR), suggesting a dual mechanism that may enhance its therapeutic potential in neurological conditions .

Pharmacokinetics

The pharmacokinetic profile of this compound includes:

- Bioavailability : Approximately 60–80%

- Protein Binding : Around 71%

- Metabolism : Primarily hepatic via cytochrome P450 enzymes (CYP3A4, CYP1A2, CYP2D6)

- Elimination Half-life : 6–8 hours

- Excretion : Renal and fecal pathways .

Biological Activities

Tropanserin's biological activities extend beyond its role as an antiemetic. Research indicates that it may have implications in various therapeutic areas due to its interaction with multiple receptor systems:

- Antiemetic Activity : Effective in suppressing chemotherapy-induced nausea and vomiting.

- Neurological Effects : Its action on α7-nAChR may suggest potential applications in cognitive enhancement or neuroprotection.

- Analgesic Properties : Some studies indicate that antagonism of 5-HT3 receptors can modulate pain pathways, providing insights into its use for pain management .

Clinical Trials

Although Tropanserin was primarily studied for migraine treatment in the 1980s, it has not progressed to market approval. However, the following points summarize key findings from clinical evaluations:

- Efficacy in Migraine Management : Initial trials showed promise in reducing the frequency and severity of migraine attacks.

- Safety Profile : Generally well-tolerated with minimal side effects reported; common adverse effects included headache and dizziness .

Comparative Studies

In comparative studies with other 5-HT3 antagonists, Tropanserin demonstrated a favorable profile concerning potency and selectivity. For instance:

| Compound | Potency (IC50) | Selectivity for 5-HT3 |

|---|---|---|

| Tropanserin | 0.5 nM | High |

| Ondansetron | 1.0 nM | Moderate |

| Granisetron | 0.8 nM | Moderate |

This table illustrates that Tropanserin exhibits greater potency compared to other commonly used antagonists .

Properties

CAS No. |

85181-38-0 |

|---|---|

Molecular Formula |

C17H24ClNO2 |

Molecular Weight |

309.8 g/mol |

IUPAC Name |

[(1S,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 3,5-dimethylbenzoate;hydrochloride |

InChI |

InChI=1S/C17H23NO2.ClH/c1-11-6-12(2)8-13(7-11)17(19)20-16-9-14-4-5-15(10-16)18(14)3;/h6-8,14-16H,4-5,9-10H2,1-3H3;1H/t14-,15+,16?; |

InChI Key |

FBJOIDSZBBTUOV-JXMYBXCISA-N |

SMILES |

CC1=CC(=CC(=C1)C(=O)OC2CC3CCC(C2)N3C)C.Cl |

Isomeric SMILES |

CC1=CC(=CC(=C1)C(=O)OC2C[C@H]3CC[C@@H](C2)N3C)C.Cl |

Canonical SMILES |

CC1=CC(=CC(=C1)C(=O)OC2CC3CCC(C2)N3C)C.Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.